Streptovarycin
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Overview
Description
Streptovarycin is a member of the ansamycin family of antibiotics, which are known for their complex macrolide structures. These compounds are derived from the bacterium Streptomyces spectabilis and are notable for their potent antibacterial properties. This compound, in particular, has been studied for its ability to inhibit bacterial RNA synthesis, making it a valuable tool in the fight against bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of streptovarycin involves the fermentation of Streptomyces spectabilis. The process begins with the cultivation of the bacterium in a nutrient-rich medium, followed by the extraction and purification of the antibiotic. The complex yields yellow crystals from ethyl acetate and hexane. It is a neutral or weakly acidic substance that hydrolyzes on treatment with dilute alkali .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. The bacterium is grown in large fermenters, and the antibiotic is extracted using organic solvents. The purification process involves multiple steps, including filtration, crystallization, and chromatography, to ensure the final product is of high purity and potency .
Chemical Reactions Analysis
Types of Reactions: Streptovarycin undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs when this compound is treated with dilute alkali, leading to the breakdown of the compound.
Oxidation: this compound can be oxidized under specific conditions to form various derivatives.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound results in the formation of simpler compounds, while oxidation can lead to the formation of more complex derivatives .
Scientific Research Applications
Streptovarycin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the structure and function of macrolide antibiotics.
Biology: this compound is employed in research on bacterial RNA synthesis and the mechanisms of antibiotic resistance.
Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Mechanism of Action
Streptovarycin exerts its antibacterial effects by inhibiting bacterial RNA synthesis. It binds to the bacterial RNA polymerase, preventing the transcription of RNA from DNA. This inhibition disrupts the production of essential proteins, ultimately leading to bacterial cell death. The molecular targets of this compound include the beta subunit of RNA polymerase, which is crucial for the enzyme’s activity .
Comparison with Similar Compounds
Streptomycin: Another antibiotic derived from , known for its use in treating tuberculosis and other bacterial infections.
Vancomycin: A glycopeptide antibiotic used to treat severe bacterial infections, particularly those caused by Gram-positive bacteria.
Ceftriaxone: A third-generation cephalosporin antibiotic used to treat a wide range of bacterial infections.
Uniqueness of Streptovarycin: this compound is unique due to its specific mechanism of action, targeting bacterial RNA polymerase. This makes it particularly effective against bacteria that have developed resistance to other antibiotics. Additionally, its complex macrolide structure provides a distinct advantage in terms of stability and potency .
Properties
CAS No. |
1404-74-6 |
---|---|
Molecular Formula |
C40H51NO14 |
Molecular Weight |
769.8 g/mol |
IUPAC Name |
methyl (7E,9Z,11R,12R,13R,14R,15R,16R,17S,18R,19R,20E)-2-acetyloxy-12,14,16,18,19,31-hexahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate |
InChI |
InChI=1S/C40H51NO14/c1-16-12-11-13-17(2)38(49)41-28-19(4)36(55-23(8)42)24-25(33(28)47)31(45)21(6)35-26(24)34(53-15-54-35)18(3)14-40(9,51)37(48)22(7)32(46)27(39(50)52-10)30(44)20(5)29(16)43/h11-14,16,20,22,27,29-30,32,37,43-44,46-48,51H,15H2,1-10H3,(H,41,49)/b12-11-,17-13+,18-14+/t16-,20-,22+,27-,29-,30-,32-,37-,40-/m1/s1 |
InChI Key |
JDECNKBYILMOLE-CJQFIEQYSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C |
Isomeric SMILES |
C[C@@H]1/C=C\C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(/C(=C/[C@@]([C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@@H]1O)C)O)C(=O)OC)O)C)O)(C)O)/C)OCO4)C)OC(=O)C)C)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=O)C(=C4C3=C(C(=CC(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)(C)O)C)OCO4)C)OC(=O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Streptovarycin; U 7750; U-7750; U7750 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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